molecular formula C23H40O3 B583288 3-Methyl-5-pentyl-2-furantridecanoic Acid CAS No. 57818-42-5

3-Methyl-5-pentyl-2-furantridecanoic Acid

Cat. No.: B583288
CAS No.: 57818-42-5
M. Wt: 364.57
InChI Key: JXBLMIJDQFTVIE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

3-Methyl-5-pentyl-2-furantridecanoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenation and other substitution reactions can occur under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

3-Methyl-5-pentyl-2-furantridecanoic Acid has several scientific research applications:

    Chemistry: Used as a model compound for studying fatty acid behavior and reactions.

    Biology: Investigated for its role in cellular processes and metabolic pathways.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of bio-based materials and products.

Mechanism of Action

The mechanism by which 3-Methyl-5-pentyl-2-furantridecanoic Acid exerts its effects involves its radical-scavenging ability. This compound interacts with free radicals, neutralizing them and preventing oxidative damage. The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative stress .

Comparison with Similar Compounds

3-Methyl-5-pentyl-2-furantridecanoic Acid is unique due to its specific structure and properties. Similar compounds include other furan fatty acids, such as:

These compounds exhibit similar radical-scavenging and anti-inflammatory properties but may differ in their specific applications and effectiveness.

Properties

IUPAC Name

13-(3-methyl-5-pentylfuran-2-yl)tridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O3/c1-3-4-13-16-21-19-20(2)22(26-21)17-14-11-9-7-5-6-8-10-12-15-18-23(24)25/h19H,3-18H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLMIJDQFTVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCCCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60852744
Record name 13-(3-Methyl-5-pentylfuran-2-yl)tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60852744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-42-5
Record name 3-Methyl-5-pentyl-2-furantridecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-(3-Methyl-5-pentylfuran-2-yl)tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60852744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-pentyl-2-furantridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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